2-Bromo-4,6-dichlorobenzenesulfonamide

Description

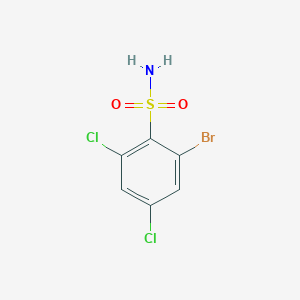

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4,6-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2NO2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQBGSZMHUNRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674191 | |

| Record name | 2-Bromo-4,6-dichlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032507-43-9 | |

| Record name | 2-Bromo-4,6-dichlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Investigations of 2 Bromo 4,6 Dichlorobenzenesulfonamide and Model Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. creative-biostructure.com The chemical shift (δ), measured in parts per million (ppm), indicates the position of a resonance signal relative to a standard reference, providing insight into the electronic environment of the nucleus. youtube.com Nuclei in electron-poor environments are "deshielded" and resonate at a lower field (higher ppm values), while those in electron-rich environments are "shielded" and resonate at a higher field (lower ppm values). openstax.orglibretexts.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-Bromo-4,6-dichlorobenzenesulfonamide, the aromatic region is of primary interest. The benzene (B151609) ring contains two protons. Due to the substitution pattern, these two protons are in different chemical environments and are expected to appear as distinct signals.

The aromatic protons are subject to the inductive and mesomeric effects of the substituents. The bromine and chlorine atoms are electronegative, causing a deshielding effect on the adjacent protons, shifting their signals downfield. ucl.ac.uk Similarly, the sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group, which further deshields the aromatic protons. ucl.ac.uk Consequently, the signals for the aromatic protons are expected in the range of 7.0-9.0 ppm. oregonstate.edu

The two aromatic protons, H-3 and H-5, would likely appear as two separate doublets due to coupling with each other. The protons of the sulfonamide (-NH₂) group typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-4,6-dichlorobenzenesulfonamide

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-3 | 7.5 - 8.0 | Doublet (d) |

| Aromatic H-5 | 7.7 - 8.2 | Doublet (d) |

| Sulfonamide NH₂ | Variable (e.g., 5.0 - 7.5) | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-Bromo-4,6-dichlorobenzenesulfonamide, six distinct signals are expected for the six carbons of the benzene ring, as they are all in unique electronic environments due to the substitution pattern.

The chemical shifts of the carbon atoms are significantly influenced by the attached substituents.

C1 (C-S): The carbon atom directly bonded to the electron-withdrawing sulfonamide group will be significantly deshielded, appearing at a downfield chemical shift.

C2 (C-Br): The carbon bearing the bromine atom will have its signal shifted.

C4 & C6 (C-Cl): The carbons attached to the highly electronegative chlorine atoms will be strongly deshielded.

C3 & C5 (C-H): The carbons bonded to hydrogen will appear at relatively higher fields compared to the substituted carbons.

Typical chemical shifts for carbons in substituted benzene rings range from approximately 100 to 150 ppm. pdx.eduorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-4,6-dichlorobenzenesulfonamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-SO₂NH₂) | 140 - 145 |

| C2 (-Br) | 120 - 125 |

| C3 (-H) | 130 - 135 |

| C4 (-Cl) | 135 - 140 |

| C5 (-H) | 128 - 133 |

| C6 (-Cl) | 137 - 142 |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides a "fingerprint" of the molecule's functional groups. For 2-Bromo-4,6-dichlorobenzenesulfonamide, key characteristic absorption bands are expected for the sulfonamide and substituted benzene moieties.

N-H Stretching: The sulfonamide group's N-H bonds will exhibit two distinct stretching vibrations (asymmetric and symmetric) in the region of 3300-3400 cm⁻¹.

S=O Stretching: The sulfonyl group (S=O) will show strong, characteristic asymmetric and symmetric stretching bands, typically found around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring occur in the 1450-1600 cm⁻¹ region.

C-X Stretching: The vibrations for the carbon-halogen bonds (C-Cl and C-Br) are found in the fingerprint region of the spectrum, typically below 1100 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 2-Bromo-4,6-dichlorobenzenesulfonamide

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Sulfonamide (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1330 - 1370 | Strong |

| Sulfonyl (-SO₂-) | Symmetric S=O Stretch | 1140 - 1180 | Strong |

| Aryl-S | S-N Stretch | 900 - 940 | Medium |

| Aryl-Cl | C-Cl Stretch | 700 - 850 | Strong |

| Aryl-Br | C-Br Stretch | 550 - 650 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For 2-Bromo-4,6-dichlorobenzenesulfonamide, Raman spectroscopy would be particularly useful for observing:

Symmetric Vibrations: The symmetric stretching of the S=O bonds would be Raman active.

Aromatic Ring Vibrations: The "ring breathing" mode of the substituted benzene ring typically gives a very strong and sharp signal in the Raman spectrum.

Carbon-Halogen Bonds: The C-Cl and C-Br stretching vibrations are also expected to be clearly visible.

Table 4: Expected Raman Shifts for 2-Bromo-4,6-dichlorobenzenesulfonamide

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | C-H Stretch | 3050 - 3150 | Medium |

| Aromatic Ring | Ring Breathing / C=C Stretch | 1000 - 1600 | Strong |

| Sulfonyl (-SO₂-) | Symmetric S=O Stretch | 1140 - 1180 | Medium-Strong |

| Aryl-Cl | C-Cl Stretch | 700 - 850 | Strong |

| Aryl-Br | C-Br Stretch | 550 - 650 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For 2-Bromo-4,6-dichlorobenzenesulfonamide, the mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion peak due to the natural abundance of bromine and chlorine isotopes. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a complex cluster of peaks for the molecular ion and any fragment containing these halogens, which is a key characteristic for identifying the compound.

The initial ionization of the molecule in the mass spectrometer would produce a molecular ion ([M]•⁺). docbrown.infodocbrown.info Subsequent fragmentation would likely proceed through several key pathways common to aromatic sulfonamides and halogenated compounds.

Key Fragmentation Pathways:

Loss of Halogen: Cleavage of the carbon-halogen bonds can lead to the loss of a bromine radical (•Br) or a chlorine radical (•Cl).

Cleavage of the Sulfonamide Group: The bond between the benzene ring and the sulfur atom can break, leading to fragments corresponding to the dichlorobromophenyl group and the sulfonamide moiety.

Loss of Sulfur Dioxide (SO₂): A common rearrangement and fragmentation pathway for sulfonamides involves the elimination of a neutral SO₂ molecule.

Cleavage of the S-N Bond: The bond between the sulfur and nitrogen atoms can cleave, separating the sulfonyl group from the amino group.

The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the molecule's structure and confirms the presence and position of the bromo and chloro substituents. The base peak in the spectrum, the most abundant ion, often corresponds to a particularly stable fragment cation. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of outer valence electrons to higher energy levels. shu.ac.uk The absorption spectrum provides information about the electronic structure and the presence of chromophores—functional groups that absorb light—within the molecule. shu.ac.uk

For 2-Bromo-4,6-dichlorobenzenesulfonamide, the primary chromophore is the substituted benzene ring. The electronic transitions responsible for UV absorption in such aromatic systems are typically π → π* transitions. shu.ac.uk These transitions involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals. The sulfonamide group (-SO₂NH₂) and the halogen atoms (Br, Cl) attached to the benzene ring act as auxochromes. Auxochromes are groups that modify the absorption of a chromophore; in this case, they can cause a shift in the wavelength of maximum absorption (λ_max) and an increase in the molar absorptivity (ε).

X-ray Crystallography for Solid-State Structure Determination

The conformation of a molecule describes the spatial arrangement of its atoms. In benzenesulfonamide (B165840) derivatives, a key conformational feature is the orientation of the sulfonamide group relative to the plane of the benzene ring. It is expected that the two moieties are not coplanar. For example, in the related compound 2,4-Dichlorophenyl 4-bromobenzenesulfonate, the dihedral angle between the two benzene rings is 55.18 (5)°, and the C4–S–O3–C7 torsion angle is 65.86 (14)°, indicating a +synclinal conformation. nih.gov This non-planar arrangement minimizes steric hindrance between the substituents on the ring and the bulky sulfonamide group.

Table 1: Expected Torsion Angles in Halogenated Benzenesulfonamides

| Torsion Angle | Description | Expected Value (°) |

|---|---|---|

| C-C-S-N | Defines the twist of the sulfonamide group relative to the ring | Non-zero, indicating non-coplanarity |

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: The most significant interaction in the crystal packing of primary sulfonamides is the N-H···O hydrogen bond. The two hydrogen atoms on the sulfonamide nitrogen atom act as hydrogen-bond donors, while the two oxygen atoms of the sulfonyl group act as acceptors. These interactions typically link molecules together to form robust supramolecular synthons, such as chains or rings. researchgate.netresearchgate.netnih.gov

Halogen Bonding: Halogen atoms can act as electrophilic regions (σ-holes) and participate in attractive interactions with nucleophiles like oxygen or nitrogen atoms. In related structures, interlayer halogen bonds of the type Cl···O and Br···O have been observed, contributing to the stability of the crystal lattice. researchgate.netresearchgate.net

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings overlap. In some halogenated sulfonamides, face-to-face π-π stacking is a notable feature, with centroid-to-centroid distances around 3.3 to 4.2 Å. nih.govnih.gov However, in other cases, strong hydrogen and halogen bonding networks can preclude significant π-π stacking. researchgate.net

The interplay of the intermolecular interactions described above leads to the formation of well-defined three-dimensional crystal packing. A common motif in benzenesulfonamides is the formation of molecular layers. These layers often consist of an internal polar lamella, where the H₂NSO₂ groups are interlinked by N-H···O hydrogen bonds, and a peripheral hydrophobic region composed of the halogenated phenyl rings. researchgate.net The arrangement of these layers relative to one another defines the final supramolecular architecture. For instance, in a study of 4-halobenzenesulfonamides, the polar lamellae were found to be approximately planar, with aromatic groups protruding from them to form stacks. researchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.netresearchgate.net The Hirshfeld surface is a 3D map of the space around a molecule, color-coded to indicate the nature and strength of close contacts with neighboring molecules.

d_norm Surface: A normalized contact distance (d_norm) map highlights regions of significant intermolecular interaction. Red spots on the surface indicate contacts that are shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds and other strong interactions. researchgate.net

2D Fingerprint Plots: The Hirshfeld surface can be summarized into a 2D fingerprint plot, which plots the distance to the nearest nucleus external to the surface (d_e) against the distance to the nearest nucleus internal to the surface (d_i). researchgate.net This plot provides a quantitative summary of the different types of intermolecular contacts. For a compound like 2-Bromo-4,6-dichlorobenzenesulfonamide, the plot would be expected to show:

A large contribution from O···H/H···O contacts, appearing as distinct "spikes" on the plot, confirming the dominance of hydrogen bonding. researchgate.netnih.gov

Significant contributions from H···H contacts, which represent a large percentage of the total surface area. nih.gov

Contributions from H···Br/Br···H and H···Cl/Cl···H contacts, indicating the involvement of the halogen atoms in the crystal packing. researchgate.netresearchgate.net

This analysis provides a powerful visual and quantitative confirmation of the interactions governing the supramolecular assembly. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Bromo-4,6-dichlorobenzenesulfonamide |

| 2,4-Dichlorophenyl 4-bromobenzenesulfonate |

| 4-halobenzenesulfonamides |

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Vibrational Frequency Analysis

A geometry optimization calculation would determine the most stable three-dimensional arrangement of atoms in 2-Bromo-4,6-dichlorobenzenesulfonamide, predicting bond lengths, bond angles, and dihedral angles. Following optimization, a vibrational frequency analysis would confirm the structure as a true energy minimum and predict its infrared and Raman spectra. This analysis is fundamental for characterizing the molecule and comparing theoretical data with experimental spectroscopic results. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a large gap suggests high stability and low reactivity. nih.govdergipark.org.tr For 2-Bromo-4,6-dichlorobenzenesulfonamide, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Global Reactivity Parameters

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govresearchgate.net These parameters, defined within the framework of conceptual DFT, provide a quantitative measure of different aspects of chemical reactivity. researchgate.net

| Parameter | Formula | Description |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. mdpi.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. mdpi.com |

| Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily a molecule will undergo electronic change. youtube.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Measures the propensity of a species to accept electrons. researchgate.net |

No specific values for 2-Bromo-4,6-dichlorobenzenesulfonamide were found in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other species. chemicalbook.com Color-coding reveals electron-rich regions (negative potential, typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. researchgate.net An MEP map for 2-Bromo-4,6-dichlorobenzenesulfonamide would identify the reactive sites, particularly around the electronegative oxygen, nitrogen, and halogen atoms.

Quantum Chemical Topology and Non-Covalent Interaction Analysis

This area of study investigates the nature of chemical bonds and weak interactions that are crucial for understanding molecular structure and crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. researchgate.netscispace.com By locating bond critical points (BCPs) and analyzing properties like the electron density (ρ) and its Laplacian (∇²ρ) at these points, QTAIM can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. nih.gov A QTAIM analysis of 2-Bromo-4,6-dichlorobenzenesulfonamide would provide a rigorous description of the bonding within the molecule and could be extended to study intermolecular non-covalent interactions, such as hydrogen bonds or halogen bonds, in its condensed phases.

Non-Covalent Interaction (NCI) Index

Quantitative Structure-Property Relationship (QSPR) Methodologies for Chemical Prediction

Specific Quantitative Structure-Property Relationship (QSPR) models for predicting the spectroscopic properties or chemical reactivity of 2-Bromo-4,6-dichlorobenzenesulfonamide have not been reported in the available literature. QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property of interest.

Correlation of Structural Descriptors with Spectroscopic Properties

No dedicated studies correlating the structural descriptors of 2-Bromo-4,6-dichlorobenzenesulfonamide with its spectroscopic properties were found. Such an analysis would involve calculating various molecular descriptors (e.g., topological, electronic, geometric) and correlating them with experimental spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies). This would allow for the prediction of spectroscopic features for related, yet unsynthesized, compounds.

Chemical Reactivity and Transformation Profiles

Electrophilic Aromatic Substitution Pathways (e.g., Nitration, Sulfonation)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org However, the benzene (B151609) ring of 2-Bromo-4,6-dichlorobenzenesulfonamide is heavily deactivated due to the presence of four strong electron-withdrawing groups (one -SO₂NH₂, one -Br, and two -Cl). These groups decrease the electron density of the ring, making it a poor nucleophile and thus slowing down the rate of electrophilic substitution significantly compared to benzene. libretexts.org

The directing effects of the existing substituents determine the position of any potential substitution. Halogens (-Br, -Cl) are deactivating but act as ortho, para-directors, while the sulfonamide (-SO₂NH₂) group is strongly deactivating and a meta-director. wikipedia.orglibretexts.org In 2-Bromo-4,6-dichlorobenzenesulfonamide, the positions ortho to the sulfonamide group are occupied by bromine and chlorine (C2 and C6), and a para position is also occupied by chlorine (C4). The remaining unsubstituted positions are C3 and C5, which are meta to the sulfonamide group.

Nitration and Sulfonation: Carrying out nitration or sulfonation on such a deactivated ring would require extremely harsh reaction conditions, such as the use of fuming nitric acid in concentrated sulfuric acid (for nitration) or fuming sulfuric acid (for sulfonation) at elevated temperatures. nih.govyoutube.com The incoming electrophile (NO₂⁺ or SO₃) would be directed to the available C3 or C5 positions, which are meta to the highly deactivating sulfonamide group and ortho or para to the deactivating halogen groups. Given the steric hindrance from the adjacent substituents, the reaction would likely proceed slowly and may result in low yields or require conditions so severe that they lead to decomposition. For instance, the nitration of similarly deactivated compounds like 3-bromo-2-methylbenzo[b]thiophen results in a mixture of products, highlighting the competing directing effects. rsc.org

| Reaction | Reagents | Expected Product(s) | Conditions |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 2-Bromo-4,6-dichloro-3-nitrobenzenesulfonamide and/or 2-Bromo-4,6-dichloro-5-nitrobenzenesulfonamide | Harsh, elevated temperature |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-Bromo-2,5-dichloro-6-sulfamoylbenzenesulfonic acid | Harsh, elevated temperature |

Nucleophilic Displacement of Halogens

The presence of the strongly electron-withdrawing sulfonamide group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The halogen atoms at positions 2, 4, and 6 are activated towards displacement by nucleophiles because they are ortho or para to the -SO₂NH₂ group. This activation occurs through the stabilization of the negatively charged intermediate (Meisenheimer complex) by the electron-withdrawing group.

The relative ease of displacement would depend on the position and nature of the halogen. Generally, the rate of SNAr reactions is influenced more by the activation provided by the electron-withdrawing group than by the leaving group ability of the halogen. However, in cases of similar activation, the C-Br bond is weaker than the C-Cl bond, which might favor the displacement of the bromine atom.

Common nucleophiles for such reactions include alkoxides, amines, and thiols. For example, reacting 2-Bromo-4,6-dichlorobenzenesulfonamide with a nucleophile like sodium methoxide (B1231860) could potentially lead to the substitution of one or more halogen atoms.

| Position | Halogen | Activation | Potential for Displacement |

| C2 | Bromine | ortho to -SO₂NH₂ | High |

| C4 | Chlorine | para to -SO₂NH₂ | High |

| C6 | Chlorine | ortho to -SO₂NH₂ | High |

Reactions at the Sulfonamide Nitrogen (e.g., Condensation, Derivatization)

The sulfonamide functional group (-SO₂NH₂-), is a key site for chemical transformations. The two hydrogen atoms on the nitrogen are acidic and can be removed by a base, forming a sulfonamidate anion. This anion is a good nucleophile and can react with various electrophiles, allowing for extensive derivatization. nih.gov

Condensation and Derivatization:

N-Alkylation/N-Arylation: The sulfonamidate anion can be alkylated or arylated using alkyl halides or activated aryl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylsulfonamides.

Condensation with Aldehydes/Ketones: The sulfonamide can undergo condensation reactions with carbonyl compounds to form N-sulfonyl imines (Schiff bases), which can be further reduced to N-alkylsulfonamides.

These derivatization strategies are widely used in medicinal chemistry to modify the physicochemical properties of sulfonamide-containing molecules. nih.govnih.gov

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl iodide (CH₃I) in the presence of a base | N-Methyl-2-bromo-4,6-dichlorobenzenesulfonamide |

| N-Acylation | Acetyl chloride (CH₃COCl) in the presence of a base | N-Acetyl-2-bromo-4,6-dichlorobenzenesulfonamide |

| Condensation | Benzaldehyde (C₆H₅CHO) | N-(Phenylmethylene)-2-bromo-4,6-dichlorobenzenesulfonamide |

Cleavage and Rearrangement Reactions

The bonds within the 2-Bromo-4,6-dichlorobenzenesulfonamide molecule can be cleaved under specific conditions. researchgate.net

C-S Bond Cleavage (Desulfonation): The removal of the sulfonamide group from the aromatic ring is known as desulfonation. This reaction is typically difficult but can sometimes be achieved under harsh acidic conditions (e.g., heating with concentrated sulfuric or phosphoric acid), often as a reverse of a sulfonation reaction.

S-N Bond Cleavage: The bond between sulfur and nitrogen in the sulfonamide group can be cleaved under certain reductive conditions (e.g., with strong reducing agents like lithium aluminum hydride) or by certain strong acids or bases, although this is generally less common. For example, treatment of some N-benzyl pyrazolo-thiatriazines with a catalyst in alcohol led to ring cleavage resulting in sulfamates. researchgate.net

Rearrangement Reactions: While less common for simple sulfonamides, rearrangement reactions are known in more complex systems. Photolytic cleavage of certain cyclohexa-2,4-dienones can lead to ketene (B1206846) intermediates that undergo further reactions. mdpi.com However, simple rearrangements of the 2-Bromo-4,6-dichlorobenzenesulfonamide scaffold itself are not widely reported and would likely require specific structural features not present in this molecule.

Role as Precursors to Sulfonyl Nitrene-Type Species

Sulfonamides can serve as precursors for the generation of highly reactive sulfonyl nitrenes. nih.gov These intermediates are electron-deficient species that can undergo a variety of synthetically useful transformations.

The typical route to a sulfonyl nitrene involves the conversion of the sulfonamide (R-SO₂NH₂) to a sulfonyl azide (B81097) (R-SO₂N₃). This is often achieved by reacting the corresponding sulfonyl chloride (which can be prepared from the sulfonamide) with sodium azide. The resulting sulfonyl azide can then be induced to eliminate a molecule of nitrogen gas (N₂), either through thermolysis or photolysis, to generate the transient sulfonyl nitrene.

R-SO₂NH₂ ⟶ [R-SO₂Cl] ⟶ R-SO₂N₃ --(heat or light)--> [R-SO₂N] + N₂

Once formed, the sulfonyl nitrene derived from 2-Bromo-4,6-dichlorobenzenesulfonamide could participate in reactions such as:

C-H Insertion: Insertion into aliphatic C-H bonds to form new C-N bonds.

Aziridination: Reaction with alkenes to form three-membered aziridine (B145994) rings.

Rearrangement: Under certain conditions, sulfonyl nitrenes can undergo rearrangement. nih.gov

The generation and trapping of these reactive intermediates provide a pathway to complex nitrogen-containing molecules. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is an essential laboratory technique for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For a compound like 2-Bromo-4,6-dichlorobenzenesulfonamide, chromatographic methods are fundamental for isolating it from starting materials, by-products, and degradants, thereby allowing for its purity to be accurately determined.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like sulfonamides. wu.ac.th A common approach for 2-Bromo-4,6-dichlorobenzenesulfonamide would involve reverse-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar solvent mixture. wu.ac.th The separation is based on the differential partitioning of the analyte between the two phases. Due to its aromatic ring and halogen substituents, the compound possesses significant hydrophobicity, leading to strong retention on a reverse-phase column. The mobile phase typically consists of an aqueous component (often with an acid modifier like acetic or formic acid to ensure consistent ionization) and an organic solvent such as acetonitrile or methanol. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution and good peak shape. wu.ac.th

Table 1: Illustrative HPLC Parameters for 2-Bromo-4,6-dichlorobenzenesulfonamide Analysis

| Parameter | Value/Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis or Photo-Diode Array (PDA) at ~254 nm |

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. However, direct analysis of sulfonamides like 2-Bromo-4,6-dichlorobenzenesulfonamide by GC can be challenging due to their polarity and potential for thermal degradation at the high temperatures required for volatilization. To overcome this, a derivatization step is typically necessary. nih.gov Methylation is a common strategy to increase the volatility and thermal stability of sulfonamides, allowing them to be analyzed effectively by GC. nih.gov Once derivatized, the compound can be separated on a low-to-mid polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, which is well-suited for separating halogenated aromatic compounds. nih.gov

Table 2: Hypothetical GC Parameters for Derivatized 2-Bromo-4,6-dichlorobenzenesulfonamide

| Parameter | Value/Condition |

|---|---|

| Derivatization Agent | Diazomethane or similar methylating agent |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |

| Detector Temperature | 320 °C |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. nih.gov For 2-Bromo-4,6-dichlorobenzenesulfonamide, a UPLC method would offer a substantial improvement in throughput for quality control or research screening. The method development would parallel that of HPLC, using a reverse-phase column and a similar mobile phase system, but with parameters adjusted for the UPLC format. nih.gov The increased efficiency of UPLC allows for shorter columns and higher flow rates without sacrificing separation quality, often reducing run times from over 20 minutes to just a few minutes. nih.gov

Table 3: Representative UPLC Parameters for 2-Bromo-4,6-dichlorobenzenesulfonamide Analysis

| Parameter | Value/Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Start at 30% B, increase to 95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1-2 µL |

| Detector | Photo-Diode Array (PDA) Detector |

Hyphenated Techniques for Comprehensive Analysis

While chromatographic techniques are excellent for separation, they provide limited structural information. For unambiguous identification and quantification, especially at low levels or in complex matrices, chromatography is often coupled (hyphenated) with a more specific detection technique like mass spectrometry.

GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry. After separation on the GC column, the derivatized 2-Bromo-4,6-dichlorobenzenesulfonamide molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern serve as a chemical fingerprint, allowing for highly confident identification. The presence of bromine and chlorine atoms creates a distinctive isotopic pattern in the mass spectrum, further aiding in identification. For quantitative analysis, selected ion monitoring (SIM) can be used to focus on specific fragment ions, enhancing sensitivity and selectivity. nih.gov For even greater selectivity, tandem mass spectrometry (GC-MS/MS) can be employed to monitor specific fragmentation transitions. nih.gov

Table 4: Typical GC-MS Parameters for Derivatized 2-Bromo-4,6-dichlorobenzenesulfonamide

| Parameter | Value/Condition |

|---|---|

| GC System | Agilent 7890B or equivalent |

| Column | Rxi-5Sil MS, 30 m x 0.25 mm x 0.25 µm |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 7000 series) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Acquisition Mode | Full Scan (for identification) or Multiple Reaction Monitoring (MRM) (for quantification) |

| Mass Range (Scan) | 50-500 amu |

| MRM Transition | Hypothetical: [Molecular Ion]+ -> [Characteristic Fragment Ion]+ |

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and versatile technique for analyzing compounds like 2-Bromo-4,6-dichlorobenzenesulfonamide. It combines the separation capabilities of HPLC or UPLC directly with the detection power of mass spectrometry, and crucially, it does not require derivatization. scitepress.org After separation on the LC column, the analyte is ionized using a soft ionization technique, most commonly electrospray ionization (ESI). hpst.cz Sulfonamides can be analyzed in either positive or negative ESI mode. hpst.czumb.edu Tandem mass spectrometry (LC-MS/MS) is frequently used for its exceptional sensitivity and selectivity. selectscience.net In this setup, a specific precursor ion (e.g., the protonated or deprotonated molecule) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), minimizes matrix interference and allows for quantification at very low levels. nih.govhpst.cz

Table 5: Illustrative UPLC-MS/MS Parameters for 2-Bromo-4,6-dichlorobenzenesulfonamide

| Parameter | Value/Condition |

|---|---|

| LC System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX 5500, Waters Xevo) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Ion Source Temp. | 450 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion [M+H]+ or [M-H]- -> Product Ion |

Quantitative Analysis Methods (e.g., Nitrogen Chemiluminescence Detection, Titrimetry)

The precise quantification of 2-Bromo-4,6-dichlorobenzenesulfonamide is critical in research and chemical synthesis to determine purity, concentration, and reaction yields. While specific validated methods for this particular compound are not extensively documented in publicly available literature, established quantitative techniques for the broader class of sulfonamides are directly applicable. These methods include advanced instrumental analysis like nitrogen chemiluminescence detection and classical chemical methods such as titrimetry.

Nitrogen Chemiluminescence Detection (NCD)

Nitrogen Chemiluminescence Detection is a highly sensitive and specific method for the quantification of nitrogen-containing compounds. The technique involves the high-temperature combustion of the sample, which converts all organically bound nitrogen into nitric oxide (NO). This NO is then reacted with ozone (O₃) to produce excited-state nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the amount of nitrogen in the original sample.

This method is particularly advantageous for analyzing complex matrices due to its high selectivity for nitrogen over other elements like carbon. In the context of sulfonamide analysis, NCD is often coupled with gas chromatography (GC) for separation prior to detection. nih.gov

Detailed Research Findings: Research on related sulfonamides demonstrates the utility of NCD for trace-level quantification. For instance, studies developing compound-specific isotope analysis for sulfamethoxazole, a related sulfonamide, have utilized derivatization followed by GC-IRMS, a technique reliant on principles similar to NCD for precise nitrogen measurement. nih.gov The method's quantification limits for various sulfonamides have been determined, showcasing its sensitivity. Although data for 2-Bromo-4,6-dichlorobenzenesulfonamide is not specified, the established performance for analogous structures indicates its applicability.

Below is a table summarizing typical method quantification limits (MQLs) for several sulfonamide compounds using a nitrogen-specific detection method, illustrating the expected performance.

| Compound | Method Quantification Limit (nmol N on column) |

| Sulfamethoxazole | 2 |

| Sulfadimidine | 4 |

| Sulfadiazine | 5 |

| Sulfadimethoxine | 5 |

| Sulfathiazole | 6 |

| This table presents data for representative sulfonamide compounds to illustrate the typical sensitivity of nitrogen-specific detection methods. nih.gov Data assumes quantitative conversion during the analytical process. |

Titrimetry

Titrimetry represents a classical, yet robust and accurate, set of quantitative chemical analysis methods. For sulfonamides, which possess acidic properties due to the sulfonamide group (-SO₂NH-), non-aqueous acid-base titration is a common and effective approach. blogspot.combrainkart.comchemeurope.comscribd.com

The principle involves dissolving the sulfonamide sample in a non-aqueous solvent, such as dimethylformamide or glacial acetic acid, and titrating it with a strong base, also in a non-aqueous medium, like sodium methoxide (B1231860) or tetrabutylammonium hydroxide. blogspot.combrainkart.comscribd.com The use of non-aqueous solvents is crucial because it enhances the acidity of the weakly acidic sulfonamide, allowing for a sharp and detectable endpoint that is often not achievable in water. chemeurope.comsips.org.in

Detailed Research Findings: The endpoint of the titration can be determined using a color indicator (visual titration) or by monitoring the potential difference with an electrode system (potentiometric titration). scribd.com Potentiometric titration is generally preferred for its higher precision and applicability to colored or turbid solutions. Various titrimetric methods have been established for sulfonamides, including diazotization titrations and conductimetric titrations. nih.govresearchgate.net

The following table outlines a typical non-aqueous alkalimetric titration setup for the quantification of a sulfonamide.

| Parameter | Description |

| Analyte | Sulfonamide (e.g., 2-Bromo-4,6-dichlorobenzenesulfonamide) |

| Solvent | Dimethylformamide (DMF) |

| Titrant | 0.1 N Sodium Methoxide in Toluene-Methanol |

| Standardization | Benzoic acid is used as a primary standard to determine the exact concentration of the sodium methoxide titrant. brainkart.com |

| Endpoint Detection | Visual: Thymol blue or Azo violet indicator. brainkart.comInstrumental: Potentiometric detection using a glass and reference electrode system. |

| This table outlines a generalized procedure for the non-aqueous titration of weakly acidic compounds like sulfonamides. blogspot.combrainkart.comsips.org.in |

Another established titrimetric approach is argentometric titration, which relies on the reaction of the sulfonamide's acidic proton with a silver nitrate solution. The excess silver nitrate is then back-titrated with ammonium thiocyanate using a ferric alum indicator. slideshare.net This method provides an alternative pathway for quantification based on precipitation chemistry.

Applications in Chemical and Material Science Research Non Biological

Synthetic Building Blocks for Complex Organic Molecules

The compound 2-Bromo-4,6-dichlorobenzenesulfonamide serves as a versatile scaffold in organic synthesis. Its structure contains multiple reactive sites that can be selectively targeted to construct more complex molecular frameworks. The benzene (B151609) ring is substituted with three distinct groups—a bromine atom, two chlorine atoms, and a sulfonamide group—each offering unique opportunities for chemical transformation.

The halogen atoms, particularly the bromine, are amenable to a variety of cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds at these positions. mdpi.com This allows for the attachment of diverse organic fragments, expanding the molecular complexity. The sulfonamide group (-SO₂NH₂) itself provides a site for N-alkylation or N-arylation, further enabling the synthesis of a wide array of derivatives. The reactivity of its precursor, 2-bromo-4,6-dichlorobenzenesulfonyl chloride, is also crucial, as it is the reagent used to introduce the sulfonamide moiety onto other molecules. uni.lu These features make the compound a valuable starting point for creating libraries of novel compounds for research purposes.

Table 1: Reactive Sites and Potential Synthetic Transformations for 2-Bromo-4,6-dichlorobenzenesulfonamide This table is interactive. Click on the headers to sort.

| Reactive Site | Potential Reaction Type | Example Transformation |

|---|---|---|

| Bromine Atom | Palladium-catalyzed Cross-Coupling | Suzuki coupling with arylboronic acids to form biaryl compounds. nih.gov |

| Chlorine Atoms | Nucleophilic Aromatic Substitution | Replacement by nucleophiles under specific conditions. |

| Sulfonamide (N-H) | N-Alkylation / N-Arylation | Reaction with alkyl halides or aryl halides to form N-substituted sulfonamides. nih.gov |

Components in Functional Materials Research

In the field of materials science, the structural and electronic properties of 2-Bromo-4,6-dichlorobenzenesulfonamide make it an interesting candidate for integration into functional materials. The incorporation of sulfonamide groups and halogen atoms into organic structures is a known strategy for tuning the electronic characteristics of materials used in optoelectronics and polymer chemistry. researchgate.net

The electron-withdrawing nature of the dichlorobenzenesulfonamide moiety can influence the electron affinity and charge-transport properties of larger conjugated systems. While specific products are not named, this compound could theoretically be integrated as a monomer or a functional additive in the synthesis of polymers or organic semiconductors. Its ability to participate in the formation of coordination complexes with metal ions also opens avenues in the development of novel sensing materials, where changes in the optical or electronic properties upon analyte binding can be measured. researchgate.netnih.gov The presence of heavy atoms like bromine can also be explored for applications requiring high refractive index materials or for imparting specific photophysical properties.

Use as Reagents or Catalysts in Organic Transformations

While 2-Bromo-4,6-dichlorobenzenesulfonamide itself is not typically used as a direct reagent or catalyst due to the relative stability of the sulfonamide group, its synthetic precursor, 2-bromo-4,6-dichlorobenzenesulfonyl chloride, is a key reagent. uni.lu This sulfonyl chloride acts as a carrier for the "2-bromo-4,6-dichlorobenzenesulfonyl" group, which can be readily transferred to various nucleophiles such as amines or alcohols.

This process is fundamental in synthetic chemistry for installing sulfonamide groups into target molecules. Sulfonamides are important functional groups in many areas of chemistry, and the ability to introduce this specific halogenated version allows for the creation of derivatives with tailored properties, such as enhanced stability or specific electronic characteristics.

Industrial Chemical Precursors

The structure of 2-Bromo-4,6-dichlorobenzenesulfonamide suggests its potential as a precursor in the synthesis of industrial chemicals, particularly dyes and pigments. Halogenated aromatic compounds are common intermediates in the production of azo dyes and other colorants. nih.gov The aromatic ring of the compound can form the core chromophore of a dye molecule.

The sulfonamide group can act as an auxochrome, modifying the color of the dye and often improving its properties, such as water solubility or fastness (adhesion) to textile fibers. researchgate.net The bromine and chlorine atoms provide reactive handles for subsequent chemical modifications, allowing for the fine-tuning of the final product's color, stability, and application-specific properties. For instance, a novel bromo-containing cellulosic dye has been synthesized for printing on various fabrics, demonstrating the utility of bromine in modern colorant chemistry. nih.gov

Environmental Chemical Analysis and Fate Studies

The study of halogenated organic compounds in the environment is crucial for understanding their persistence, transport, and transformation.

Given its halogenated and aromatic nature, 2-Bromo-4,6-dichlorobenzenesulfonamide is well-suited for detection by advanced analytical techniques. The primary methods for identifying and quantifying such compounds in environmental matrices like water or soil would involve chromatography coupled with mass spectrometry. Research on similar compounds, such as 2-bromo-6-chloro-1,4-benzoquinone, has shown their presence in tap water samples, highlighting the potential for related halogenated pollutants to be found in the environment. nih.gov

Table 2: Potential Analytical Methods for Environmental Detection This table is interactive. Click on the headers to sort.

| Analytical Technique | Abbreviation | Principle of Detection |

|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds, which are then identified by their mass-to-charge ratio. |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates compounds in a liquid phase before mass-based identification; suitable for less volatile compounds. |

The environmental fate of 2-Bromo-4,6-dichlorobenzenesulfonamide would be influenced by abiotic (non-biological) degradation processes. Studies on structurally related halobenzoquinones show that transformation can occur via pseudo-first-order decay, influenced by factors like pH, temperature, and the presence of disinfectants like chlorine. nih.gov

Potential abiotic degradation pathways for 2-Bromo-4,6-dichlorobenzenesulfonamide could include:

Photodegradation: Cleavage of chemical bonds, particularly the carbon-bromine bond, upon exposure to ultraviolet (UV) radiation from sunlight.

Hydrolysis: The sulfonamide bond may undergo hydrolysis, especially under acidic or basic conditions, breaking the molecule into smaller components.

Reductive Dehalogenation: Under anaerobic conditions, the bromine and chlorine atoms could be reductively removed by naturally occurring reducing agents.

These degradation processes would likely lead to the formation of various polar intermediate compounds before eventual mineralization. nih.gov

Future Research Directions and Contemporary Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-Bromo-4,6-dichlorobenzenesulfonamide is not widely documented in dedicated studies, but its preparation can be inferred from standard organic chemistry transformations. The most probable route involves the amidation of its corresponding sulfonyl chloride precursor, 2-Bromo-4,6-dichlorobenzenesulfonyl chloride. echemi.com Future research is critically needed to move beyond conventional methods towards more efficient and environmentally benign synthetic strategies.

Key areas for development include:

Green Solvents: Shifting from traditional volatile organic compounds (VOCs) to greener alternatives like ionic liquids, deep eutectic solvents (DES), or even water-based systems could drastically reduce the environmental footprint of the synthesis.

Catalysis: Investigating novel catalysts for the sulfonation and chlorination steps leading to the precursor, as well as for the final amidation, could enhance reaction rates, improve yields, and lower energy consumption.

Flow Chemistry: Implementing continuous flow reactors instead of batch processing offers superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher purity, improved safety, and easier scalability. This is particularly relevant for potentially hazardous reactions involving sulfonyl chlorides.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product is a core principle of green chemistry. Future routes should be evaluated based on their atom economy, minimizing waste generation.

Table 1: Comparison of Synthetic Approaches for 2-Bromo-4,6-dichlorobenzenesulfonamide

| Feature | Conventional Batch Synthesis (Hypothetical) | Future Sustainable Synthesis |

|---|---|---|

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) or Aprotic polar solvents (e.g., Acetonitrile) | Ionic Liquids, Deep Eutectic Solvents, Supercritical CO2 |

| Catalyst | Stoichiometric acid chlorides or traditional Lewis acids | Recyclable solid acid catalysts, enzyme-based catalysts |

| Process | Large-scale batch reactors with manual control | Continuous flow microreactors with automated control |

| Energy Input | High-temperature refluxing over extended periods | Microwave-assisted synthesis, photochemistry, lower energy inputs |

| Waste | Significant generation of solvent and acidic waste | Minimal waste, with potential for solvent and catalyst recycling |

| Yield & Purity | Variable, often requiring extensive purification | Potentially higher yields and in-line purification |

Exploration of Novel Reactivity Patterns and Selectivities

The multifunctionality of 2-Bromo-4,6-dichlorobenzenesulfonamide makes it a compelling substrate for exploring selective chemical transformations. The molecule contains several reactive sites: the N-H bond of the sulfonamide, the C-Br bond, and two C-Cl bonds. A significant challenge and research opportunity lies in achieving selectivity to functionalize one site while leaving the others intact.

Future research should focus on:

Selective C-Br Functionalization: The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions. This provides a clear avenue for selective Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions at the C-2 position. Exploring catalyst systems that can achieve this transformation with high fidelity without disturbing the chlorine atoms is a key objective.

Sulfonamide N-H Reactivity: The acidic proton on the sulfonamide nitrogen can be deprotonated to form an anion, which can then act as a nucleophile. Research into its alkylation, arylation, or acylation could yield a diverse library of N-substituted derivatives.

Sequential Cross-Coupling: A more ambitious goal is the development of sequential cross-coupling strategies. This would involve an initial selective reaction at the C-Br bond, followed by a second, different coupling reaction at one or both of the C-Cl bonds under more forcing conditions. Success in this area would establish the compound as a powerful scaffold for building complex, multi-substituted aromatic structures.

Table 2: Potential Selective Reactions and Research Focus

| Reactive Site | Reaction Type | Potential Products | Key Research Challenge |

|---|---|---|---|

| C-Br Bond | Suzuki Coupling | 2-Aryl-4,6-dichlorobenzenesulfonamides | Achieving high selectivity over C-Cl bond activation. |

| C-Br Bond | Buchwald-Hartwig Amination | 2-(Amino)-4,6-dichlorobenzenesulfonamides | Catalyst optimization for sterically hindered substrates. |

| N-H Bond | Alkylation/Arylation | N-Substituted-2-bromo-4,6-dichlorobenzenesulfonamides | Controlling N- vs. O-alkylation of the sulfonamide anion. |

| C-Cl Bonds | Nucleophilic Aromatic Substitution (SNAr) | 2-Bromo-4(or 6)-alkoxy/amino-benzenesulfonamides | Requires strongly activated systems; may need further electronic modification. |

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the behavior of molecules like 2-Bromo-4,6-dichlorobenzenesulfonamide, thereby guiding experimental work and saving significant resources. Applying modern computational methods can provide deep insights into the molecule's electronic structure, reactivity, and potential properties before it is ever synthesized in the lab.

Future computational studies could include:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecule's 3D geometry and predict a wide range of properties. researchgate.net This includes bond lengths, bond angles, and vibrational frequencies that can be compared with experimental data (e.g., from IR spectroscopy) for structural validation. researchgate.net

Reactivity Indices: Computational models can calculate reactivity descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Fukui functions, and Average Local Ionization Energies (ALIE). researchgate.net These indices can predict the most likely sites for electrophilic and nucleophilic attack, helping to rationalize the selective reactivity discussed in the previous section.

Reaction Pathway Modeling: Simulating the transition states and energy profiles of potential reactions can help determine the feasibility of a proposed synthetic route. This can be used to screen catalysts and reaction conditions for optimal selectivity and yield, for instance, in differentiating the reactivity of the C-Br versus C-Cl bonds.

| Transition State Theory | Reaction energy barriers, kinetic feasibility. | Screens potential reaction pathways and catalyst performance before experimentation. |

Expanding the Scope of Non-Biological Applications in Emerging Technologies

While many sulfonamides are explored for their biological activity, the unique substitution pattern of 2-Bromo-4,6-dichlorobenzenesulfonamide makes it an attractive building block for non-biological applications, particularly in materials science and agrochemistry. bldpharm.comnih.gov Its utility stems from its status as a polyfunctional intermediate that can be elaborated into more complex structures.

Potential future applications to be explored:

Specialty Polymers: The molecule can serve as a monomer or a cross-linking agent in the synthesis of high-performance polymers. For example, the bromo and chloro groups could be used as handles for polymerization reactions (e.g., poly-aryl ether synthesis via nucleophilic substitution of the chlorines), resulting in materials with inherent flame retardancy, thermal stability, and specific dielectric properties.

Materials for Organic Electronics: Polysubstituted aromatic compounds are fundamental to the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. The defined substitution pattern of this molecule could be leveraged to synthesize precisely structured organic electronic materials where electronic properties can be tuned through subsequent functionalization at the halogenated sites.

Agrochemical Synthesis: The synthesis of novel herbicides and fungicides often involves halogenated aromatic scaffolds. This compound could serve as a precursor or intermediate in the discovery of new agrochemicals, where the specific arrangement of substituents is often crucial for activity and selectivity.

Table 4: Potential Non-Biological Applications

| Application Area | Relevant Molecular Feature(s) | Research Goal |

|---|---|---|

| Flame-Retardant Polymers | High content of bromine and chlorine. | Incorporation into polymer backbones to enhance fire resistance. |

| Organic Semiconductors | Rigid, functionalizable aromatic core. | Synthesis of π-conjugated systems via cross-coupling at the C-Br bond. |

| Agrochemical Intermediates | Polychlorinated and brominated benzene (B151609) ring. | Use as a starting scaffold for creating new pesticide candidates. |

| Functional Dyes/Pigments | Sulfonamide group and reactive halogen sites. | Synthesis of novel chromophores by attaching auxochromes and chromophores. |

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for substituted benzene) and sulfonamide NH₂ signals (δ 5.5–6.5 ppm, broad). The absence of sulfonyl chloride signals (e.g., ~δ 3.5 ppm for -SO₂Cl) confirms conversion to sulfonamide .

- IR Spectroscopy : Monitor the -SO₂-NH₂ stretch (1320–1160 cm⁻¹) and N-H bending (1650–1580 cm⁻¹) .

- Mass Spectrometry (MS) : Expect molecular ion [M+H]⁺ at m/z 314 (C₆H₃BrCl₂NO₂S) with isotopic patterns reflecting Br/Cl .

How can researchers resolve contradictions in melting point data for 2-Bromo-4,6-dichlorobenzenesulfonamide obtained from different synthetic batches?

Advanced

Discrepancies in melting points (e.g., 245–254°C vs. 249–254°C) may arise from impurities or polymorphic forms. To resolve:

Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts like unreacted sulfonyl chloride .

Recrystallization Optimization : Test solvents (e.g., DMF/H₂O vs. ethanol) to isolate pure polymorphs .

DSC/TGA : Differential scanning calorimetry can identify phase transitions or decomposition events overlapping with melting .

What are the thermal decomposition products of 2-Bromo-4,6-dichlorobenzenesulfonamide under controlled pyrolysis, and how do they impact experimental safety?

Advanced

Thermogravimetric analysis (TGA) coupled with GC-MS reveals decomposition above 250°C, producing hazardous gases:

- Primary Products : HBr, HCl, SO₂, and CO₂ (from sulfonamide breakdown) .

- Secondary Products : Toxic polyhalogenated dibenzodioxins (if bromine/chlorine recombine).

Safety Measures : Use fume hoods with HEPA filters, avoid open flames, and store samples below 200°C. Conduct pyrolysis experiments in sealed reactors with scrubbers .

What safety precautions are critical when handling 2-Bromo-4,6-dichlorobenzenesulfonamide in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use local exhaust ventilation to avoid inhalation of fine powders .

- Storage : Keep in airtight containers, away from oxidizers (ADR Class 8, Hazard Code 80 ).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

In cross-coupling reactions, how does the bromine substituent in 2-Bromo-4,6-dichlorobenzenesulfonamide influence its reactivity compared to other halogenated sulfonamides?

Advanced

Bromine’s lower electronegativity (vs. Cl/F) enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

- Reactivity Order : Br > Cl in aryl halides (faster transmetallation with boronic acids) .

- Steric Effects : The sulfonamide group may hinder catalyst access; use bulky ligands (e.g., SPhos) to improve yields .

- Competitive Pathways : Monitor potential C-SO₂ cleavage under basic conditions (e.g., NaOH in EtOH) .

How can researchers design experiments to investigate the potential biological activity of 2-Bromo-4,6-dichlorobenzenesulfonamide derivatives against bacterial targets?

Q. Advanced

Derivatization : Synthesize analogs (e.g., replacing Br with I or adding methyl groups) to explore SAR .

In Vitro Assays : Test minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Mode of Action : Use fluorescence quenching to study binding to bacterial enzymes (e.g., dihydropteroate synthase) .

What are the solubility characteristics of 2-Bromo-4,6-dichlorobenzenesulfonamide in common organic solvents, and how can this inform recrystallization strategies?

Q. Basic

- High Solubility : DMF, DMSO (>50 mg/mL at 25°C).

- Moderate Solubility : THF, acetone (10–20 mg/mL).

- Low Solubility : Water, hexanes (<1 mg/mL).

Recrystallization : Use ethanol/water (7:3 v/v) for slow cooling (2°C/min) to obtain needle-like crystals. Pre-dry the compound at 60°C under vacuum to remove solvent traces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.